3-{[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl}-1-[2-(4-methoxyphenyl)ethyl]urea
CAS No.: 1421442-36-5
Cat. No.: VC11898877
Molecular Formula: C19H21N3O3S
Molecular Weight: 371.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421442-36-5 |
|---|---|
| Molecular Formula | C19H21N3O3S |
| Molecular Weight | 371.5 g/mol |
| IUPAC Name | 1-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]-3-[2-(4-methoxyphenyl)ethyl]urea |
| Standard InChI | InChI=1S/C19H21N3O3S/c1-13-17(26-18(22-13)16-4-3-11-25-16)12-21-19(23)20-10-9-14-5-7-15(24-2)8-6-14/h3-8,11H,9-10,12H2,1-2H3,(H2,20,21,23) |
| Standard InChI Key | ZGXHXHNCKAGRTC-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)C2=CC=CO2)CNC(=O)NCCC3=CC=C(C=C3)OC |
| Canonical SMILES | CC1=C(SC(=N1)C2=CC=CO2)CNC(=O)NCCC3=CC=C(C=C3)OC |
Introduction
3-{[2-(Furan-2-YL)-4-methyl-1,3-thiazol-5-YL]methyl}-1-[2-(4-methoxyphenyl)ethyl]urea is a complex organic compound with a molecular formula of C19H21N3O3S and a molecular weight of 371.5 g/mol . This compound combines elements of furan, thiazole, and urea, making it a potentially interesting molecule for various chemical and biological applications.
Synthesis and Chemical Reactions
The synthesis of this compound likely involves the reaction of a thiazole derivative with a urea precursor, followed by the incorporation of the furan and 4-methoxyphenyl groups. Detailed synthesis protocols would require specific chemical conditions and reagents.
Comparison with Similar Compounds
Similar compounds, such as furan-2-yl-(4-methyl-1,3-thiazol-5-yl)methanamine and furan-2-yl-(4-methyl-1,3-thiazol-5-yl)methanol, have been studied for their chemical properties and potential applications . These compounds share structural similarities but differ in their functional groups, which can significantly affect their biological activity and chemical reactivity.
| Compound | Molecular Formula | Molecular Weight |
|---|---|---|
| Furan-2-yl-(4-methyl-1,3-thiazol-5-yl)methanamine | C9H10N2OS | 194.26 g/mol |
| Furan-2-yl-(4-methyl-1,3-thiazol-5-yl)methanol | C9H9NO2S | 195.24 g/mol |
| 3-{[2-(Furan-2-YL)-4-methyl-1,3-thiazol-5-YL]methyl}-1-[2-(4-methoxyphenyl)ethyl]urea | C19H21N3O3S | 371.5 g/mol |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume